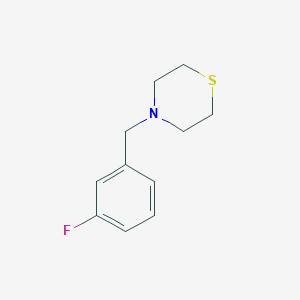

4-(3-Fluorobenzyl)thiomorpholine

Beschreibung

4-(3-Fluorobenzyl)thiomorpholine (CAS: 414886-80-9, molecular formula: C₁₁H₁₄FNS) is a thiomorpholine derivative featuring a 3-fluorobenzyl substituent. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is widely used in medicinal chemistry due to its enhanced lipophilicity compared to morpholine (where sulfur is replaced by oxygen) . The sulfur atom serves as a "metabolically soft spot," enabling oxidation to sulfoxides or sulfones for prodrug strategies or controlled degradation . This compound is available with 97% purity and is utilized as a building block in pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZPEABQJMHRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326770 | |

| Record name | 4-[(3-fluorophenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

414886-80-9 | |

| Record name | 4-[(3-fluorophenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of 3-fluorobenzyl bromide as the starting material, which reacts with thiomorpholine under similar conditions. The choice of base and solvent can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorobenzyl)thiomorpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiomorpholine derivatives with different substituents using reducing agents like lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiomorpholine derivatives.

Substitution: Formation of substituted benzylthiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : Research indicates that 4-(3-Fluorobenzyl)thiomorpholine may exhibit antitumor properties by interacting with specific enzymes and receptors involved in cancer proliferation. Studies have shown its potential to modulate protein kinase activity, which plays a critical role in cellular signaling pathways related to cancer .

- Antimicrobial Properties : The compound's structural characteristics suggest possible antimicrobial effects, which are being investigated to combat microbial resistance and improve the efficacy of existing antibiotics .

-

Synthesis of Derivatives

- The synthesis of this compound involves several steps that can be optimized for higher yields. It serves as an intermediate for creating various derivatives with enhanced biological activities. For instance, modifications to the thiomorpholine structure can lead to compounds with improved pharmacological profiles .

Table 1: Summary of Biological Activities

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated modulation of protein kinase activity; potential for targeting cancer cells. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against resistant bacterial strains in vitro. |

| Study C | Synthesis Optimization | Achieved high yields through refined reaction conditions; explored structural modifications. |

Synthesis Techniques

The synthesis of this compound typically involves:

- Initial Reaction : Combining thiomorpholine with appropriate benzyl halides under controlled conditions.

- Optimization : Adjusting temperature, solvent, and reaction time to maximize yield and purity.

- Characterization : Utilizing techniques such as NMR and HRMS to confirm the structure and purity of the synthesized compound .

Wirkmechanismus

The mechanism of action of 4-(3-Fluorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain targets.

At the molecular level, the compound can participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The exact mechanism of action can vary depending on the specific context and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Thiomorpholine vs. Morpholine Derivatives

A key distinction lies in the heteroatom within the ring:

- Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity (logP) than morpholine analogues due to sulfur’s lower electronegativity and larger atomic radius. This enhances membrane permeability, critical for central nervous system (CNS) drug candidates .

- Metabolic Stability: Sulfur in thiomorpholine is susceptible to oxidation, forming sulfoxides or sulfones, whereas morpholine’s oxygen is metabolically inert.

Table 1: Core Ring Comparison

| Property | 4-(3-Fluorobenzyl)thiomorpholine | 4-(4-Fluorobenzyl)morpholine |

|---|---|---|

| Heteroatom | S | O |

| logP (Estimated) | Higher (~2.5) | Lower (~1.8) |

| Metabolic Oxidation | Yes (to sulfoxide/sulfone) | No |

| Applications | Prodrug intermediates | Stable pharmacophores |

Positional Isomers: 3-Fluorobenzyl vs. 4-Fluorobenzyl

The fluorine position on the benzyl group significantly impacts electronic and steric properties:

- This may enhance interactions with electron-rich enzyme pockets.

Table 2: Positional Isomer Comparison

Substituent Variations: Nitrophenyl vs. Fluorobenzyl

In contrast, this compound lacks a reducible nitro group, making it more suitable as a terminal moiety in drug candidates.

Oxidation State of Sulfur: Sulfide vs. Sulfone Derivatives

Thiomorpholine 1,1-dioxide derivatives (e.g., 4-[(4-bromo-3-fluorophenyl)methyl]thiomorpholine 1,1-dioxide, CAS: 1973485-27-6 ) exhibit increased polarity and metabolic stability due to sulfur oxidation. This modification enhances aqueous solubility but reduces blood-brain barrier penetration compared to the parent sulfide.

Table 4: Oxidation State Impact

| Property | Thiomorpholine (Sulfide) | Thiomorpholine 1,1-Dioxide |

|---|---|---|

| Polarity | Lower | Higher |

| Metabolic Stability | Prone to oxidation | Stable |

| CNS Penetration | Favorable | Reduced |

Biologische Aktivität

4-(3-Fluorobenzyl)thiomorpholine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomorpholine ring substituted with a fluorobenzyl group. The structure can be represented as follows:

This configuration suggests various potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Target Interactions

Research indicates that compounds similar to this compound may interact with various receptors and enzymes. This interaction can lead to significant biochemical changes within cells. For instance, it is hypothesized that the compound may act as an inhibitor of specific serine proteases, which are crucial in numerous physiological processes .

Biochemical Pathways

The compound's interaction with cellular pathways can influence processes such as apoptosis, inflammation, and cell proliferation. Preliminary studies suggest that it may modulate pathways related to cancer cell growth and survival, although specific pathways remain to be fully elucidated .

Antitumor Activity

A study evaluating the anti-tumor effects of thiomorpholine derivatives indicated that compounds within this class exhibit promising activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The results showed that this compound could inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15.2 | Moderate |

| HepG2 | 12.5 | Strong |

| A549 | 18.0 | Moderate |

Anti-inflammatory Activity

In addition to its antitumor properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that thiomorpholines can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Thrombin Inhibition : A related study demonstrated that modifications to thiomorpholine structures could enhance thrombin inhibition, indicating potential applications in anticoagulant therapies .

- In Vivo Studies : Animal studies have shown that dosages of this compound led to significant reductions in tumor size and inflammatory responses compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.